

An In-depth Technical Guide to Disperse Violet 63 (CAS 64294-88-8)

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Compound of Interest

Compound Name: Disperse Violet 63

Cat. No.: B1397941

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 63, identified by the CAS number 64294-88-8, is a monoazo disperse dye.[1] Belonging to the single azo class of dyes, it is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends.[2][3] Its application extends to direct printing on polyester/cotton fabrics.[2] This technical guide provides a comprehensive overview of **Disperse Violet 63**, focusing on its chemical and physical properties, synthesis, analytical methods, and toxicological profile, tailored for a scientific audience.

Chemical and Physical Properties

Disperse Violet 63 is a purple powder or granular substance.[1] It is soluble in acetone and alcohol, and moderately soluble in water. A key characteristic of this dye is its performance in high-temperature and high-pressure dyeing processes. The dye's color is reportedly stable in the presence of iron ions within the dye bath and is sensitive to alkaline conditions, with an optimal dyeing pH range of 5 to 6.

Table 1: Physicochemical Properties of Disperse Violet 63

Property	Value	Source(s)
CAS Number	64294-88-8	
Molecular Formula	C ₁₉ H ₁₉ ClN ₆ O ₃	
Molecular Weight	414.85 g/mol	
Appearance	Purple powder/grain	
Colour Index	11336	
Solubility	Soluble in acetone and alcohol; moderately soluble in water.	
Thermal Properties	Exhibits good sublimation fastness; tested at 180°C for 30 seconds.	
Synonyms	Disperse Violet HFBL, Disperse Violet S-3RL, Disperse Violet F3RL	

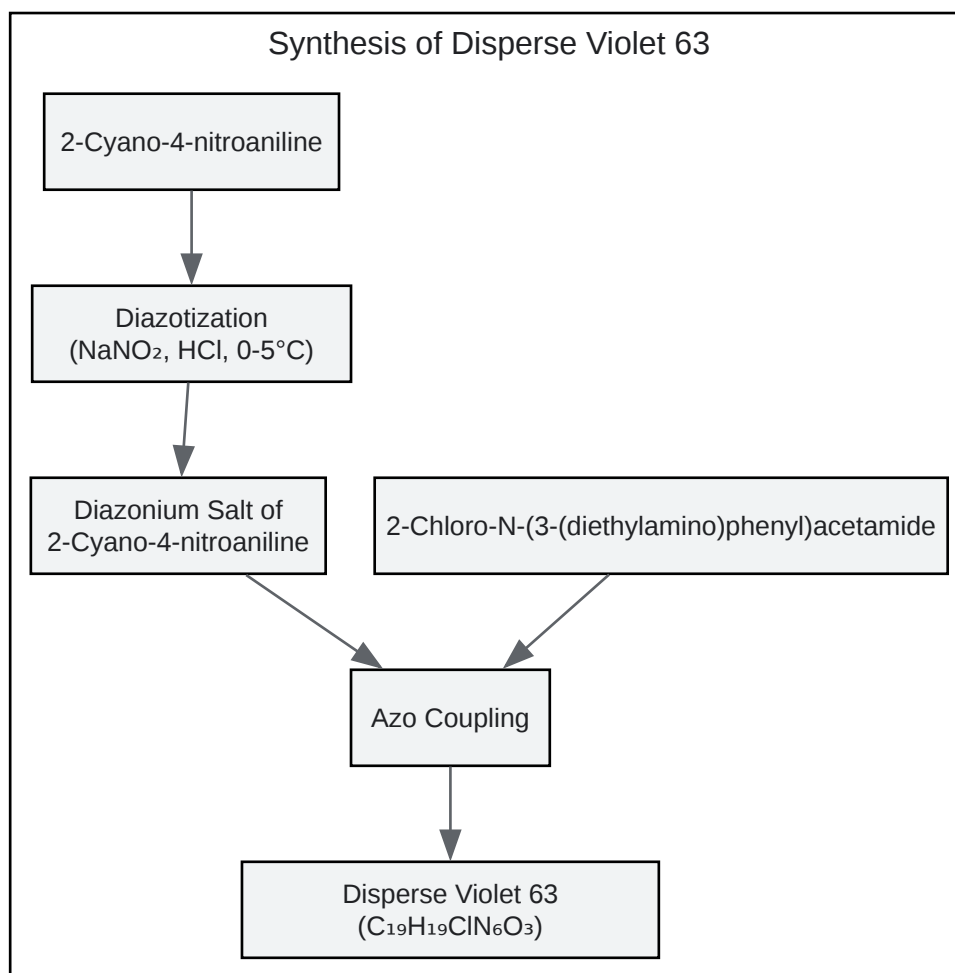
Note: Some commercial sources erroneously report a molecular weight of 639.41 g/mol . The correct molecular weight based on the chemical formula is 414.85 g/mol .

Synthesis

The synthesis of **Disperse Violet 63** is a two-step process involving diazotization followed by an azo coupling reaction.

- **Diazotization:** The process begins with the diazotization of 2-cyano-4-nitroaniline.
- **Azo Coupling:** The resulting diazonium salt is then coupled with 2-chloro-N-(3-(diethylamino)phenyl)acetamide to form the final **Disperse Violet 63** molecule.

A generalized workflow for the synthesis of **Disperse Violet 63** is depicted in the following diagram.



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A simplified workflow for the synthesis of **Disperse Violet 63**.

Experimental Protocols

Synthesis of Azo Dyes (General Protocol)

This protocol outlines the general procedure for the synthesis of azo dyes, which can be adapted for **Disperse Violet 63**.

Materials:

- Primary aromatic amine (e.g., 2-cyano-4-nitroaniline)
- Coupling agent (e.g., 2-chloro-N-(3-(diethylamino)phenyl)acetamide)

- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Ice
- Suitable solvent

Procedure:

- Diazotization:
 - Dissolve or suspend the primary aromatic amine in a cooled ($0-5^\circ\text{C}$) solution of hydrochloric acid and water.
 - Slowly add a chilled aqueous solution of sodium nitrite to the amine solution, maintaining the temperature between $0-5^\circ\text{C}$ with constant stirring.
 - Continue stirring for a short period to ensure complete formation of the diazonium salt.
- Azo Coupling:
 - Dissolve the coupling agent in a suitable solvent.
 - Slowly add the freshly prepared, cold diazonium salt solution to the coupling agent solution with vigorous stirring.
 - Maintain a low temperature ($0-10^\circ\text{C}$) throughout the addition.
 - The azo dye will precipitate out of the solution.
- Isolation and Purification:
 - Collect the precipitated dye by filtration.
 - Wash the dye with cold water to remove any unreacted starting materials and salts.
 - The crude dye can be further purified by recrystallization from an appropriate solvent.

Determination of Disperse Dyes in Textiles by LC-MS/MS (General Protocol)

This protocol provides a general method for the extraction and analysis of disperse dyes from textile samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

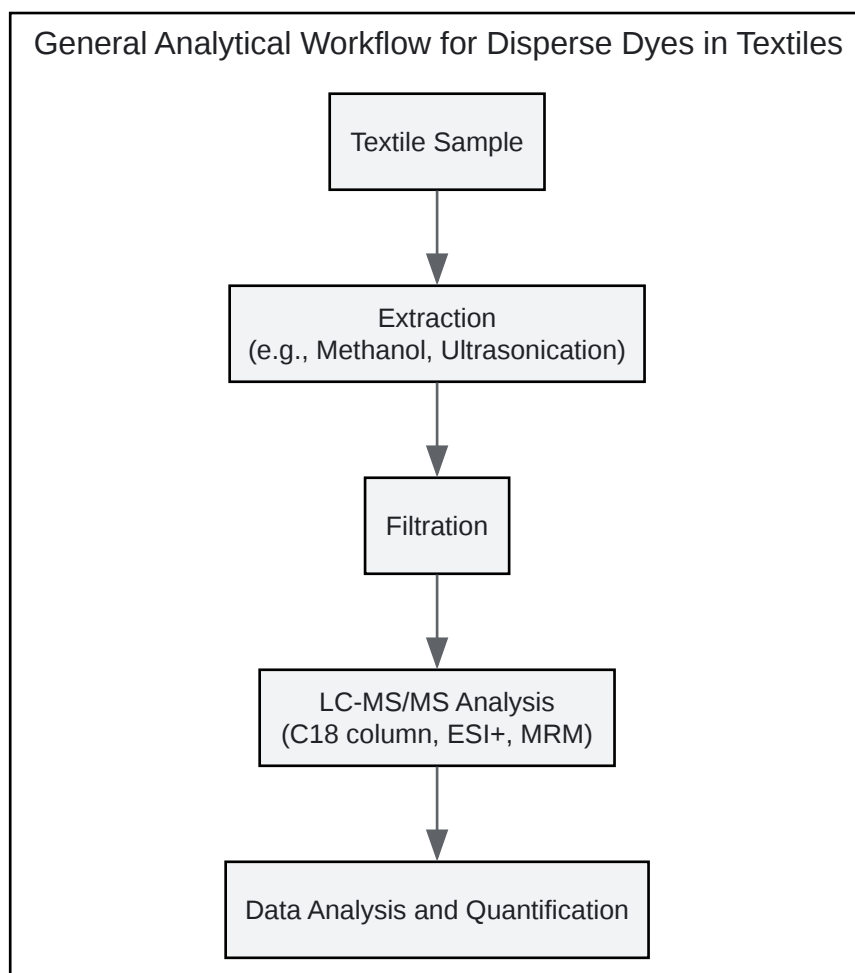
Materials:

- Textile sample
- Methanol
- Formic acid
- Ammonium acetate
- Water (LC-MS grade)
- Acetonitrile (LC-MS grade)
- LC-MS/MS system with a C18 column

Procedure:

- Sample Preparation (Extraction):
 - Cut the textile sample into small pieces.
 - Weigh a known amount of the sample (e.g., 0.05 g) into a suitable vessel.
 - Add a defined volume of an appropriate extraction solvent (e.g., methanol or a mixture of acetonitrile and water).
 - Extract the dye from the textile using ultrasonication for a specified time (e.g., 30 minutes) and temperature (e.g., 50°C).
 - For azo dyes that may release banned aromatic amines, a reduction step with sodium dithionite at an elevated temperature (e.g., 80°C for 90 minutes) is performed.

- Centrifuge the sample to separate the textile fibers from the extract.
- Filter the supernatant through a syringe filter (e.g., 0.22 μm) into a vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Inject the filtered extract onto a C18 reversed-phase column.
 - Use a gradient elution with a mobile phase consisting of water and methanol (or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate to improve chromatographic peak shape and ionization efficiency.
 - Mass Spectrometry:
 - Use an electrospray ionization (ESI) source, typically in positive ion mode for the analysis of disperse dyes.
 - Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for the target dye.



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A generalized workflow for the analysis of disperse dyes.

Toxicological Information

Comprehensive toxicological data for **Disperse Violet 63** is limited, with many safety data sheets reporting "no data available" for acute toxicity, skin corrosion/irritation, and carcinogenicity. However, a significant concern arises from one of its precursors, 2-cyano-4-nitroaniline.

Mutagenicity

Research has shown that 2-cyano-4-nitroaniline, a key starting material for the synthesis of **Disperse Violet 63**, is a potent frameshift mutagen in the Ames test. This suggests that

residual amounts of this precursor in the final dye product, or the metabolic reduction of the azo bond back to this amine, could pose a genotoxic risk.

Ames Test (General Protocol for Azo Dyes)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical substances. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond to release the constituent aromatic amines, which may be the mutagenic species.

Principle:

The test utilizes specific strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the frequency of reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium. An increase in the number of revertant colonies in the presence of a test substance, compared to a negative control, indicates that the substance is mutagenic.

Modified Protocol for Azo Dyes:

- **Metabolic Activation:** Azo dyes often require metabolic activation to exert their mutagenic effects. This is typically achieved by incorporating a liver homogenate fraction (S9 mix) into the test system. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to promote the reductive cleavage of the azo bond.
- **Pre-incubation:** A pre-incubation step, where the test substance, bacterial strain, and S9 mix (with FMN) are incubated together before being plated on the minimal agar, can enhance the detection of mutagenicity.
- **Plate Incorporation Assay:**
 - The test substance at various concentrations, the bacterial culture, and the S9 mix are combined in molten top agar.
 - The mixture is poured onto minimal glucose agar plates.

- The plates are incubated for 48-72 hours at 37°C.
- The number of revertant colonies on each plate is counted.

Data Interpretation:

A substance is generally considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations.

Table 2: Summary of Toxicological Data for Disperse Violet 63 and its Precursor

Endpoint	Test Substance	Result	Source(s)
Mutagenicity (Ames Test)	2-cyano-4-nitroaniline	Potent frameshift mutagen	
Acute Oral Toxicity	Disperse Violet 63	No data available	
Skin Corrosion/Irritation	Disperse Violet 63	No data available	
Carcinogenicity	Disperse Violet 63	No data available	

Conclusion

Disperse Violet 63 is a commercially important dye in the textile industry. While its physicochemical properties and synthesis are well-defined, a significant gap exists in its toxicological profile. The high mutagenicity of its precursor, 2-cyano-4-nitroaniline, raises concerns about the safety of the final dye product. For researchers and professionals in drug development, where understanding the toxicological implications of chemical entities is paramount, the potential for genotoxicity associated with **Disperse Violet 63** warrants careful consideration. Further toxicological studies on the purified dye are necessary to conduct a thorough risk assessment. The experimental protocols provided herein offer a foundation for further investigation into the synthesis, analysis, and safety evaluation of this compound.

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